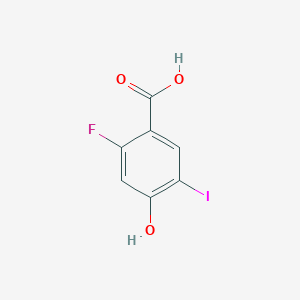![molecular formula C20H22Cl2N2O3S B12466270 1-[(2,4-dichlorobenzyl)sulfonyl]-N-(4-methylphenyl)piperidine-4-carboxamide](/img/structure/B12466270.png)
1-[(2,4-dichlorobenzyl)sulfonyl]-N-(4-methylphenyl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2,4-Dichlorobenzyl)sulfonyl]-N-(4-methylphenyl)piperidine-4-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of a piperidine ring, a sulfonyl group, and dichlorobenzyl and methylphenyl substituents
準備方法
The synthesis of 1-[(2,4-dichlorobenzyl)sulfonyl]-N-(4-methylphenyl)piperidine-4-carboxamide involves multiple steps. The general synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Sulfonyl Group: The sulfonyl group is typically introduced via sulfonation reactions using reagents such as sulfonyl chlorides.
Attachment of the Dichlorobenzyl Group: This step involves the reaction of the piperidine derivative with 2,4-dichlorobenzyl chloride under suitable conditions.
Attachment of the Methylphenyl Group: The final step involves the reaction of the intermediate compound with 4-methylphenyl isocyanate to form the desired product.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions.
化学反応の分析
1-[(2,4-Dichlorobenzyl)sulfonyl]-N-(4-methylphenyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-[(2,4-Dichlorobenzyl)sulfonyl]-N-(4-methylphenyl)piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its role as a potential therapeutic agent.
Biological Research: It is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: The compound is explored for its use in the synthesis of other complex molecules and as an intermediate in chemical manufacturing processes.
作用機序
The mechanism of action of 1-[(2,4-dichlorobenzyl)sulfonyl]-N-(4-methylphenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
1-[(2,4-Dichlorobenzyl)sulfonyl]-N-(4-methylphenyl)piperidine-4-carboxamide can be compared with similar compounds such as:
1-[(2,4-Dichlorobenzyl)sulfonyl]piperidine-3-carboxylic acid: This compound shares a similar core structure but differs in the position of the carboxylic acid group.
1-[(2,4-Dichlorobenzyl)sulfonyl]piperidine-4-carboxylic acid: Similar to the target compound but lacks the methylphenyl group.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
特性
分子式 |
C20H22Cl2N2O3S |
|---|---|
分子量 |
441.4 g/mol |
IUPAC名 |
1-[(2,4-dichlorophenyl)methylsulfonyl]-N-(4-methylphenyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C20H22Cl2N2O3S/c1-14-2-6-18(7-3-14)23-20(25)15-8-10-24(11-9-15)28(26,27)13-16-4-5-17(21)12-19(16)22/h2-7,12,15H,8-11,13H2,1H3,(H,23,25) |
InChIキー |
QIWJVEMBVFQQIZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=C(C=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-amino-8-chloro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B12466196.png)
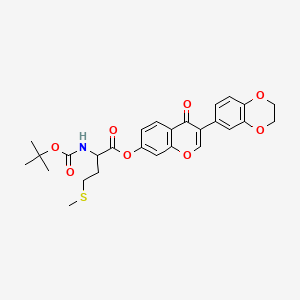

![2-(4-Methylphenyl)-2-oxoethyl 1-{[(3,5-dimethoxyphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12466216.png)
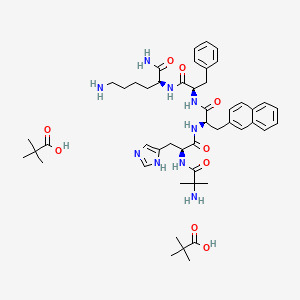
![Ethyl 2-{4-[ethyl(phenylcarbonyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B12466228.png)
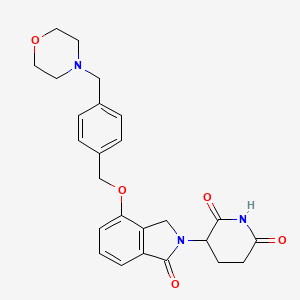
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(3-phenylpropyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B12466233.png)
![5-Bromo-2-[(4-chlorophenyl)methyl]isoindole-1,3-dione](/img/structure/B12466240.png)
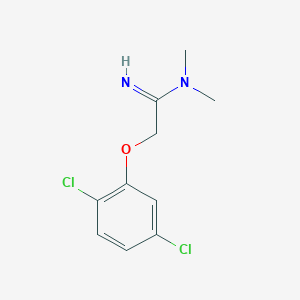
![ethyl N-[(2-ethoxyphenyl)carbonyl]-3,3,3-trifluoro-2-hydroxyalaninate](/img/structure/B12466260.png)


